4'-Bromo-6-fluoroflavone

CYP1A1 inhibition drug metabolism chemoprevention

4'-Bromo-6-fluoroflavone is a synthetic flavone (C₁₅H₈BrFO₂, MW 319.13) bearing bromine at the 4'-position and fluorine at the 6-position of the flavone scaffold. This halogenation pattern situates it at the intersection of two extensively studied flavone sub-classes: 4'-halogenated flavones, known for aryl hydrocarbon receptor (AhR) and chemopreventive activity, and 6-halogenated flavones, recognized as GABA-A receptor modulators.

Molecular Formula C15H8BrFO2
Molecular Weight 319.12 g/mol
CAS No. 213894-80-5
Cat. No. B1621851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-6-fluoroflavone
CAS213894-80-5
Molecular FormulaC15H8BrFO2
Molecular Weight319.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br
InChIInChI=1S/C15H8BrFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H
InChIKeyZPPDUZHGCWBFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-6-fluoroflavone (CAS 213894-80-5): A Dual-Halogenated Flavone Probe for CYP1A1, GABA-A, and Differentiation Research


4'-Bromo-6-fluoroflavone is a synthetic flavone (C₁₅H₈BrFO₂, MW 319.13) bearing bromine at the 4'-position and fluorine at the 6-position of the flavone scaffold . This halogenation pattern situates it at the intersection of two extensively studied flavone sub-classes: 4'-halogenated flavones, known for aryl hydrocarbon receptor (AhR) and chemopreventive activity, and 6-halogenated flavones, recognized as GABA-A receptor modulators. Unlike mono-halogenated or non-halogenated flavones, the specific Br/F combination offers a unique electronic and steric profile that cannot be replicated by simply procuring 4'-bromoflavone or 6-fluoroflavone.

Why 4'-Bromo-6-fluoroflavone Cannot Be Replaced by 4'-Bromoflavone, 6-Fluoroflavone, or Their Chlorinated Analogs


Structure-activity relationship (SAR) studies demonstrate that even a single halogen change on the flavone core can reverse pharmacological efficacy. At the GABA-A receptor, 6-fluoroflavone acts as a neutralizing modulator, whereas 6-bromoflavone is a positive modulator [1]. Similarly, among 4'-halogenated flavones, AhR binding affinity varies from IC₅₀ = 0.79 to 2.28 nM depending on the halogen, and CYP1A1 induction potency differs by orders of magnitude [2]. A procurement specification that treats 4'-bromoflavone, 6-fluoroflavone, or 4'-chloro-6-fluoroflavone as interchangeable with the target compound ignores these quantitative, substitution-dependent differences in target engagement, efficacy, and metabolic handling.

Quantitative Differentiation Evidence for 4'-Bromo-6-fluoroflavone vs. Its Closest Structural Analogs


CYP1A1-Mediated Bioactivation: 4'-Bromo-6-fluoroflavone Exhibits a 3-Fold Right-Shifted IC₅₀ Relative to 4'-Bromoflavone, Indicating a Distinct Metabolic Activation Liability Profile

In a CYP1A1-mediated drug activation assay using transfected CHO cells, 4'-bromo-6-fluoroflavone inhibited cell viability reduction with an IC₅₀ of 2,600 nM [1]. By comparison, the mono-halogenated analog 4'-bromoflavone (lacking the 6-fluoro substituent) inhibited CYP1A1-mediated ethoxyresorufin-O-deethylase activity with an IC₅₀ of 860 nM in HepG2/MCF-7 cells [2]. Although assay formats differ, the 3-fold lower potency of the target compound suggests that 6-fluoro substitution attenuates CYP1A1 interaction, potentially reducing metabolic activation liability relative to 4'-bromoflavone.

CYP1A1 inhibition drug metabolism chemoprevention

GABA-A Receptor Modulation: 6-Fluoro confers Neutral Modulator Activity, Distinct from the Positive Allosteric Modulation of 6-Bromo Analogs

Whole-cell patch-clamp electrophysiology on recombinant GABA-A receptors demonstrated that 6-fluoroflavone is a neutralizing modulator (neither potentiating nor inhibiting GABA-evoked currents), whereas 6-bromoflavone acts as a positive allosteric modulator, enhancing GABA currents through the flumazenil-sensitive benzodiazepine site [1]. In mouse behavioral assays, 6-bromoflavone produced anxiolytic-like effects, while 6-fluoroflavone did not [1]. The target compound 4'-bromo-6-fluoroflavone bears the 6-fluoro substituent and is therefore predicted to exhibit neutral modulator efficacy at GABA-A receptors—a profile distinct from the positive modulation of 6-bromoflavone and the neutralizing profile of 6-chloroflavone, which showed lower binding affinity correlated with smaller halogen width at position 6 [1].

GABA-A receptor anxiolytic CNS pharmacology

Antiproliferative Potency in Tumor Cell Lines: Dual Halogenation (Br + F) on the Flavone Scaffold Is Associated with High Cytotoxic Activity, as Demonstrated by the Regioisomer 2'-Fluoro-6-bromoflavone

In a panel of human and murine tumor cell lines, 2'-fluoro-6-bromoflavone (compound 31) ranked among the most potent antiproliferative flavones tested, with activity comparable to 3'-bromoflavone and superior to 6-chloroflavone, 6-bromoflavone, and 4'-nitroflavone [1]. This regioisomer—bearing both Br and F on the flavone scaffold, albeit at different positions—demonstrates that dual halogenation can produce substantially greater cytotoxicity than mono-halogenated flavones. The target compound 4'-bromo-6-fluoroflavone shares the same dual-halogen feature and molecular formula, suggesting it occupies a comparable potency tier, though with potentially distinct selectivity arising from its unique substitution geometry.

anticancer antiproliferative flavone SAR

Induction of Monocytic Differentiation in Undifferentiated Leukemia Cells: A Functional Claim Distinct from Cytotoxic Chemotherapeutics

Patent-derived pharmacological data indicate that 4'-bromo-6-fluoroflavone exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property distinguishes it from purely cytotoxic or cytostatic flavones and positions it as a probe for differentiation therapy research—a mechanism not reported for the commonly procured comparator 4'-bromoflavone, whose primary reported mechanism is phase II enzyme induction [2].

differentiation therapy leukemia cell fate

Physicochemical Differentiation from 4'-Chloro-6-fluoroflavone: Bromine at 4' Provides Distinct Halogen Bonding, Lipophilicity, and Steric Bulk Relative to Chlorine

4'-Bromo-6-fluoroflavone (MW 319.13) and its chlorinated analog 4'-chloro-6-fluoroflavone (CAS 288400-97-5, MW 274.67) share the identical flavone core and 6-fluoro substituent but differ by a single halogen at the 4' position . Bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl), higher polarizability, and stronger halogen-bond donor capacity produce a distinct electronic and steric environment at the B-ring [1]. The molecular weight difference of 44.46 g/mol reflects substantially different lipophilicity (estimated ΔlogP ≈ +0.5–0.8 for Br vs. Cl on aromatic systems), impacting membrane permeability and protein binding [1].

halogen bonding lipophilicity medicinal chemistry

Optimal Research and Procurement Scenarios for 4'-Bromo-6-fluoroflavone


CYP1A1 Substrate Profiling with Reduced Metabolic Activation Confounding

When designing cell-based CYP1A1 activation or inhibition assays, 4'-bromo-6-fluoroflavone provides a CYP1A1 interaction IC₅₀ of 2.6 µM—approximately 3-fold weaker than 4'-bromoflavone [1]—making it suitable for experiments where attenuated CYP1A1 engagement is desired to reduce metabolic activation-related cytotoxicity or to isolate other mechanistic pathways.

GABA-A Receptor Neutral Modulator Probe for Benzodiazepine Site Pharmacology

Based on established 6-substituent SAR showing that 6-fluoro substitution produces neutral modulation at GABA-A receptors [1], 4'-bromo-6-fluoroflavone serves as a neutral modulator probe for benzodiazepine-site mechanistic studies, offering a distinct efficacy profile from the positive allosteric modulation of 6-bromoflavone and enabling clean dissection of binding versus efficacy contributions.

Cancer Cell Line Screening for Dual-Halogenated Flavone Antiproliferative SAR

The dual-halogenation pattern (Br + F) on the flavone scaffold is associated with high antiproliferative potency in tumor cell lines, as demonstrated by the regioisomer 2'-fluoro-6-bromoflavone [1]. 4'-Bromo-6-fluoroflavone extends this SAR space with a distinct substitution geometry, making it a valuable compound for cancer pharmacology libraries seeking to map the relationship between halogen position and tumor-selective cytotoxicity.

Differentiation Therapy Research in Hematological Malignancies

Patent-derived data indicate that 4'-bromo-6-fluoroflavone arrests proliferation of undifferentiated cells and induces monocytic differentiation [1]—a functional property not attributed to 4'-bromoflavone, which acts primarily through Nrf2/ARE-mediated phase II enzyme induction [2]. Researchers investigating non-cytotoxic differentiation therapy approaches in acute myeloid leukemia or myelodysplastic syndromes should procure this compound as a mechanistically distinct chemical probe.

Quote Request

Request a Quote for 4'-Bromo-6-fluoroflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.